molecular formula C7H11NO3S2 B13955294 3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 63909-89-7

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B13955294
CAS No.: 63909-89-7
M. Wt: 221.3 g/mol
InChI Key: XPPWZDOSWWFHQF-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen in the ring structure imparts unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,2-dimethoxyethylamine with a suitable thiocarbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring structure can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Unique due to the presence of both sulfur and nitrogen in the ring structure.

    Thiazolidin-2-one: Lacks the dimethoxyethyl group, which can influence its chemical properties and biological activities.

    Thiazolidine: Reduced form of thiazolidinone, with different reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring structure. This combination imparts distinct chemical properties that can be exploited for various applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

63909-89-7

Molecular Formula

C7H11NO3S2

Molecular Weight

221.3 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H11NO3S2/c1-10-6(11-2)3-8-5(9)4-13-7(8)12/h6H,3-4H2,1-2H3

InChI Key

XPPWZDOSWWFHQF-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C(=O)CSC1=S)OC

Origin of Product

United States

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